molecular formula C21H27N3O2 B7036999 3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol

3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol

Cat. No.: B7036999
M. Wt: 353.5 g/mol
InChI Key: QTAHAAGXCIPWNY-UHFFFAOYSA-N
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Description

3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol is a complex organic compound with multiple functional groups. This compound features a benzofuran moiety, a pyrazole ring, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol typically involves multiple steps.

  • Initial formation of the benzofuran derivative.

  • Coupling of the benzofuran with the pyrazole ring using suitable linkers and reagents.

  • Introduction of the pyrrolidine ring through cyclization reactions.

  • Final functionalization to introduce the propanol group.

Industrial Production Methods:
  • Large-scale synthesis may use flow chemistry techniques for improved efficiency and yield.

  • Optimized catalysts and solvents are selected to minimize side reactions and ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • The compound can undergo oxidation and reduction reactions, especially involving the alcohol and pyrazole groups.

  • Substitution reactions can occur at various positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions:
  • Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

  • Substitution reactions often employ halogenating agents or strong acids/bases.

Major Products Formed:
  • Oxidation may yield ketones or aldehydes.

  • Reduction leads to corresponding alcohols or alkanes.

  • Substitution results in various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Investigated for its unique reactivity patterns in organic transformations.

Biology:
  • Studied for its potential interactions with biological molecules due to its structural complexity.

Medicine:
Industry:
  • Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The Mechanism:

  • The compound may interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic forces.

  • The specific mechanism depends on the functional groups involved in the reaction.

Molecular Targets and Pathways:
  • Targets may include enzymes, receptors, or nucleic acids, depending on the application.

  • Pathways are typically related to the mode of binding and subsequent biological effects.

Comparison with Similar Compounds

Comparison and Uniqueness:

  • Compared to other benzofuran-pyrazole derivatives, 3-[1-[[3-(1-Benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol stands out due to its additional pyrrolidine ring and propanol group.

  • These extra functionalities confer unique reactivity and binding characteristics.

Similar Compounds:
  • Benzofuran derivatives without the pyrazole or pyrrolidine rings.

  • Pyrazole derivatives lacking the benzofuran moiety.

  • Compounds with similar backbones but different functional groups.

In sum, this compound is a fascinating compound with diverse applications and unique chemical properties, offering numerous possibilities for further research and industrial use.

Properties

IUPAC Name

3-[1-[[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]methyl]-2-methylpyrrolidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-21(10-6-12-25)9-5-11-24(21)15-17-14-23(2)22-20(17)19-13-16-7-3-4-8-18(16)26-19/h3-4,7-8,13-14,25H,5-6,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAHAAGXCIPWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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